
3-Bromophenethyl alcohol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromophenethyl alcohol is a phenethyl alcohol derivative . It is a chemical compound with the molecular formula C8H9BrO . The molecule contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
3-Bromophenethyl alcohol may be used as a starting material in the synthesis of its mesylate derivative (m-Br-C6H4CH2CH2OMs) by treatment with mesyl chloride . The synthesis of alcohols often involves the use of alkyl halides and the process of dehydration .Molecular Structure Analysis
The 2D chemical structure image of 3-Bromophenethyl alcohol is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 3-Bromophenethyl alcohol is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
Alcohols like 3-Bromophenethyl alcohol can react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis
3-Bromophenethyl alcohol has a boiling point of 107-110 °C/1 mmHg (lit.), a density of 1.478 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.5732 (lit.) . It is a clear colorless liquid .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
3-Bromophenethyl alcohol, acetate is utilized in organic synthesis, particularly in the zinc-promoted α-hydroxyallylation of ketones, offering a pathway to homoallylic alcohols. This method showcases the compound's reactivity and usefulness in constructing complex molecular architectures (Lombardo et al., 2003). Moreover, its derivatives have been studied for their catalytic applications in acetylation reactions, illustrating the broader chemical utility of this compound and its analogs in facilitating bond formations under mild conditions (Iranpoor et al., 2013).
Esterification and Biofuel Upgrading
Research has also explored the application of this compound in esterification processes, highlighting its potential in biofuel upgrading. One study demonstrated the esterification of acetic acid with benzyl alcohol catalyzed by Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres, underlining the compound's role in enhancing biofuel properties and its contribution to sustainable energy solutions (Zhang et al., 2018).
Kinetic Resolution of Secondary Alcohols
Furthermore, this compound has been implicated in the kinetic resolution of secondary alcohols, showcasing its significance in the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the purity of chiral molecules can dictate the efficacy and safety of drugs. The development of nanohybrid materials using this compound for the kinetic resolution of alcohols represents an innovative approach to achieving high selectivity and efficiency in synthesizing chiral drugs and other bioactive substances (Galvão et al., 2018).
Biocatalysis and Agricultural Biotechnology
In the realm of biocatalysis and agricultural biotechnology, this compound has found application in optimizing the production of flavor and fragrance compounds. For instance, enzymatic synthesis of 2-phenylethyl acetate, a compound with wide applications in food, perfumes, and cosmetics, leverages the chemical properties of this compound to achieve high molar conversions in a solvent-free system. This research underscores the compound's versatility and its role in enabling sustainable and efficient production processes in the flavor and fragrance industry (Kuo et al., 2014).
Safety and Hazards
3-Bromophenethyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
3-Bromophenethyl alcohol, acetate is a derivative of phenethyl alcohol
Mode of Action
It’s known that phenethyl alcohol derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The bromine atom in this compound could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.
Biochemical Pathways
Phenethyl alcohol derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the acetate group could potentially enhance its lipophilicity, which might improve its absorption and distribution within the body .
Result of Action
Phenethyl alcohol derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its stability, its ability to interact with its targets, and its overall efficacy .
Propiedades
IUPAC Name |
2-(3-bromophenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAAMZAIXVECEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


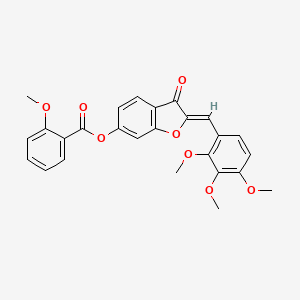

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)
![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)
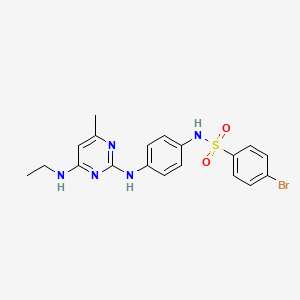
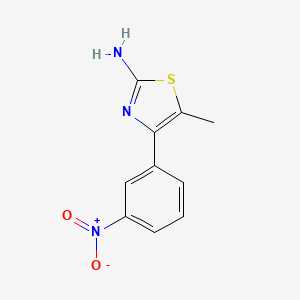
![Methyl 7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B2923745.png)
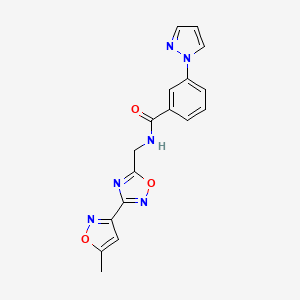
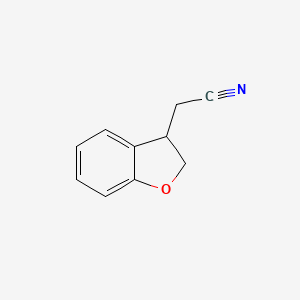
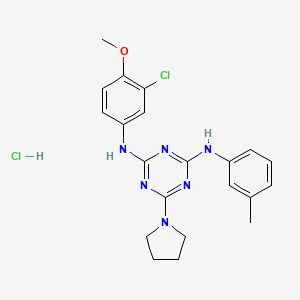
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)